

Tautomerism in Naphthol Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Prenyl-1-naphthol

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Introduction

Naphthols, the naphthalene analogues of phenol, are fundamental bicyclic aromatic compounds that serve as crucial building blocks in the synthesis of a wide array of dyes, pharmaceuticals, and other functional materials. The tautomeric properties of naphthol isomers, specifically the equilibrium between their enol and keto forms, play a pivotal role in their reactivity, spectroscopic characteristics, and biological activity. Understanding and quantifying this tautomerism is therefore of significant interest to researchers in organic chemistry, materials science, and drug development.

This technical guide provides a comprehensive overview of the tautomerism in 1-naphthol (α -naphthol) and 2-naphthol (β -naphthol). It delves into the quantitative aspects of the keto-enol equilibrium, details the experimental and computational methodologies employed for its study, and explores the influence of substituents and solvent environments.

Core Concepts: Keto-Enol Tautomerism in Naphthols

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond. In the case of naphthols, the enol form, characterized by a hydroxyl group directly

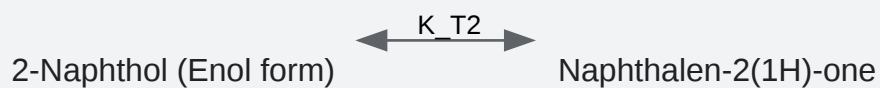
attached to the aromatic naphthalene ring, is in equilibrium with its corresponding keto forms (naphthalenones), where the proton has migrated from the oxygen to a carbon atom within the ring system, and a carbonyl group is present.

The stability of the enol form in naphthols is significantly enhanced by the aromaticity of the naphthalene ring system. The disruption of this aromaticity in the keto tautomer results in a substantial energy penalty, generally leading to a strong preference for the enol form under standard conditions. However, the position of the hydroxyl group in the two isomers, 1-naphthol and 2-naphthol, leads to distinct differences in the relative stabilities of their potential keto tautomers.

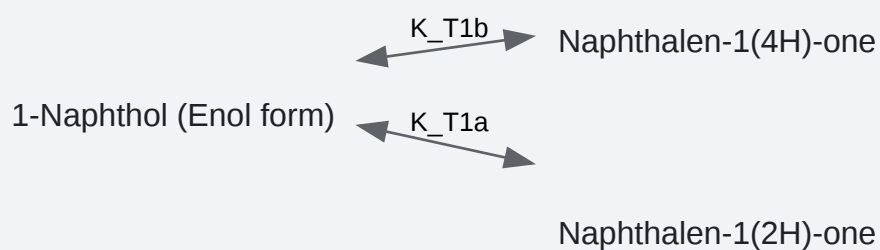
Tautomeric Equilibria of Naphthol Isomers

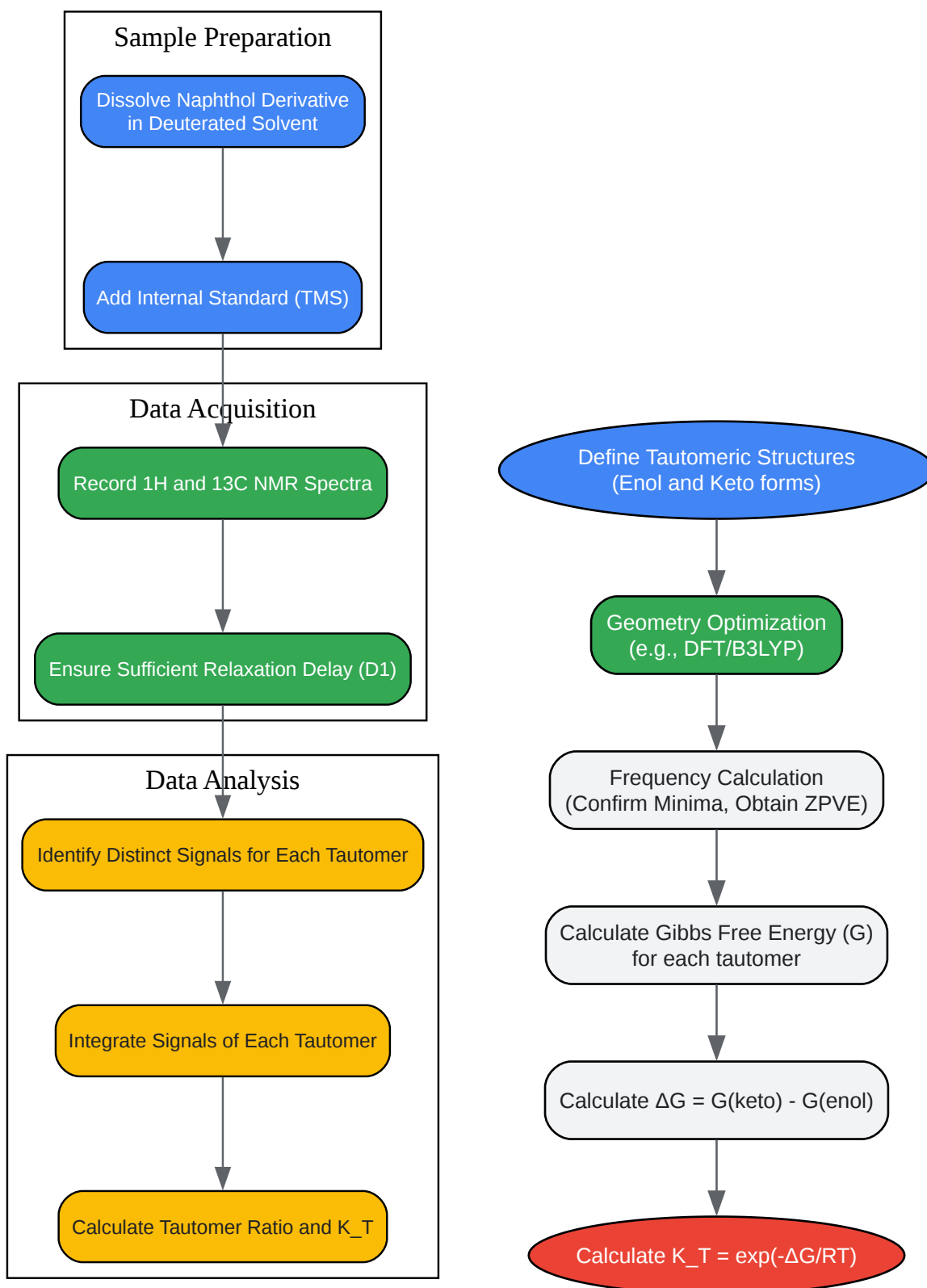
The tautomeric equilibria for 1-naphthol and 2-naphthol can be visualized as follows:

2-Naphthol Tautomerism



1-Naphthol Tautomerism





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